Ethyl 4-(2-chlorophenyl)-2-oxobutanoate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a butyric acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate typically involves the esterification of 4-(2-Chlorophenyl)-2-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-Chlorophenyl)-2-oxobutyric acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-(2-Chlorophenyl)-2-oxobutyric acid.
Reduction: 4-(2-Chlorophenyl)-2-hydroxybutyric acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorophenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-2-oxobutanoate can be compared with other similar compounds such as:
4-(2-Bromophenyl)-2-oxobutyric acid ethyl ester: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)-2-oxobutyric acid ethyl ester: Contains a fluorine atom in place of chlorine.
4-(2-Methylphenyl)-2-oxobutyric acid ethyl ester: Features a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the substituent on the phenyl ring.
Properties
Molecular Formula |
C12H13ClO3 |
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Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-oxobutanoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
MWZPQRRAEUQLMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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